molecular formula C21H22N2OS B1664143 N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 327077-97-4

N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No. B1664143
M. Wt: 350.5 g/mol
InChI Key: WJAMFZVSJYMDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

41F5 is anti-fugal agent. 41F5 is highly active against Histoplasma yeast (MIC50 0.4-0.8 μM). 41F5 has fungistatic activity against Histoplasma yeast at micromolar concentrations, with a 50% inhibitory concentration (IC50) of 0.87 μM, and has the greatest selectivity for yeast (at least 62-fold) relative to host cells. 41F5 inhibits Histoplasma growth in liquid culture and similarly inhibits yeast cells within macrophages, the actual host environment of this fungal pathogen during infection.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with a naphthalen-1yl substituent, have been synthesized and characterized using techniques like elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy (Özer et al., 2009).
  • Structural Analysis : The specific structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using X-ray diffraction, revealing its triclinic space group and molecular conformation stabilized by an intramolecular hydrogen bond (Özer et al., 2009).

Biological Evaluation

  • Anticancer and Antimicrobial Activities : Certain derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been evaluated for their cytotoxicity against cancer cell lines and antimicrobial activities against bacteria and fungi (Nam et al., 2010).
  • Anti-inflammatory Potential : Amino-thiazole derivatives containing the naphthyl group have been synthesized and assessed for their anti-inflammatory properties (Thabet et al., 2011).

Chemical Reactivity and Applications

  • Generation and Trapping Studies : Research has been conducted on the generation and trapping of certain thiazole derivatives, providing insight into their chemical reactivity and potential applications in synthetic chemistry (Hariri et al., 1997).
  • Synthesis of Complex Molecules : Synthesis methods have been developed for complex molecules like Naphtho-Fused 2-(Furan-2-yl)-1,3-thiazole and its derivatives, highlighting their potential in advanced organic synthesis (Aleksandrov et al., 2018).

Antiproliferative and Antimicrobial Activities

  • Thiazolyl Pyrazoline Derivatives : Studies have been conducted on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety for their antimicrobial and anti-proliferative activities, showing promising results against cancer cells (Mansour et al., 2020).

Ring Contraction and Fusion Reactions

  • Chemical Transformations : Research on ring contraction and fusion reactions of certain thiazole derivatives has been documented, indicating their versatility in synthetic chemistry (Konstantinova et al., 2013).

properties

CAS RN

327077-97-4

Product Name

N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Molecular Formula

C21H22N2OS

Molecular Weight

350.5 g/mol

IUPAC Name

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H22N2OS/c24-20(16-8-2-1-3-9-16)23-21-22-14-18(25-21)13-17-11-6-10-15-7-4-5-12-19(15)17/h4-7,10-12,14,16H,1-3,8-9,13H2,(H,22,23,24)

InChI Key

WJAMFZVSJYMDDT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

41F5;  41F-5;  41F 5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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